2-(Benzyloxy)ethane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIMAIXMTSFCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295726 | |
| Record name | 2-(Phenylmethoxy)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881407-21-2 | |
| Record name | 2-(Phenylmethoxy)ethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881407-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethoxy)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Derivatization of 2 Benzyloxy Ethane 1 Sulfonamide
Reactivity of the Sulfonamide Nitrogen
The primary sulfonamide group (-SO₂NH₂) is a key site for chemical modification. Its nitrogen atom, while less nucleophilic than that of a simple amine due to the electron-withdrawing nature of the adjacent sulfonyl group, can participate in a range of bond-forming reactions.
The hydrogen atoms on the sulfonamide nitrogen can be substituted through reactions with various electrophiles, leading to N-substituted derivatives.
N-Alkylation: Direct alkylation of primary sulfonamides can be challenging due to the low nucleophilicity of the nitrogen. However, reductive amination provides an effective indirect route. This involves the reaction of the sulfonamide with an aldehyde or ketone to form an intermediate N-sulfonylimine, which is then reduced in situ. A protocol using molecular iodine as an initiator and triethylsilane as a reductant has been developed for the synthesis of N-alkylsulfonamides from various sulfonamides and carbonyl compounds. thieme-connect.com For 2-(benzyloxy)ethane-1-sulfonamide, this would allow for the introduction of a wide range of alkyl groups.
N-Acylation: The sulfonamide nitrogen can be acylated to form N-acylsulfonamides, a functional group present in numerous biologically active molecules. wikipedia.org This transformation is typically achieved by reacting the sulfonamide with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. The resulting N-acylsulfonamide moiety is acidic and often serves as a bioisostere for carboxylic acids in medicinal chemistry. wikipedia.orgnih.govnih.gov
N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen is generally accomplished through metal-catalyzed cross-coupling reactions. While specific examples for this compound are not prevalent, methods developed for other primary sulfonamides, such as palladium or copper-catalyzed couplings with aryl halides or boronic acids, would be applicable.
Table 1: Representative N-Functionalization Reactions for Primary Sulfonamides
| Transformation | Reagents & Conditions | Product Type |
|---|---|---|
| N-Alkylation | Aldehyde/Ketone, Et₃SiH, I₂ | N-Alkylsulfonamide |
| N-Acylation | Acyl Chloride, Base (e.g., Pyridine) | N-Acylsulfonamide |
| N-Arylation | Aryl Halide, Pd or Cu Catalyst, Base | N-Arylsulfonamide |
Primary sulfonamides can serve as precursors to highly reactive sulfonyl nitrene intermediates. The combination of a primary sulfonamide with a hypervalent iodine reagent can lead to the formation of these species. acs.org Once generated from a derivative of this compound, the sulfonyl nitrene could undergo characteristic reactions:
C-H Insertion: Sulfonyl nitrenes are capable of inserting into aliphatic C-H bonds, providing a direct method for C-N bond formation. This allows for the intramolecular cyclization or intermolecular functionalization of hydrocarbons.
Aziridination: The reaction of a sulfonyl nitrene with an alkene is a well-established method for the synthesis of N-sulfonylated aziridines. These three-membered rings are valuable synthetic intermediates. acs.org
This pathway offers a powerful strategy for advanced molecular construction, transforming the sulfonamide group into a reactive handle for complex functionalization.
Recent advances have established methods for the conversion of primary sulfonamides into sulfinate intermediates through a deamination process. nih.govacs.org This transformation significantly broadens the synthetic utility of the sulfonamide group, turning it from a relatively stable moiety into a versatile precursor. nih.govacs.orgorgsyn.org
A notable method involves an N-heterocyclic carbene (NHC)-catalyzed reaction of the primary sulfonamide with an aldehyde (e.g., benzaldehyde). nih.govacs.orgorgsyn.org This process generates a sulfinate salt via the formation of a transient N-sulfonylimine. The resulting sulfinate is a highly valuable intermediate that can be trapped in situ with various electrophiles. For instance, reaction with alkyl halides yields sulfones, while oxidative amination can regenerate a sulfonamide, allowing for the synthesis of diverse derivatives from a single precursor. orgsyn.orgchemrxiv.org This deamination/re-functionalization strategy makes primary sulfonamides like this compound versatile building blocks for late-stage diversification. nih.govchemrxiv.org
Transformations Involving the Benzyloxy Ether Linkage
The benzyloxy group serves as a robust protecting group for the primary alcohol in this compound. Its removal, or cleavage, is a key step in unmasking the alcohol for further derivatization.
While the classic method for benzyl (B1604629) ether cleavage is reductive hydrogenolysis (e.g., H₂ over a palladium catalyst), this can sometimes be incompatible with other functional groups. youtube.comyoutube.com Oxidative methods provide a valuable alternative. Benzylic ethers can be oxidatively cleaved using reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) or ozone. organic-chemistry.org Another common reagent is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can effect cleavage under photoirradiation. organic-chemistry.org These methods typically convert the benzyl group to benzaldehyde (B42025) or benzoic acid, releasing the desired alcohol. The choice of reagent allows for selective deprotection even in the presence of sensitive functionalities.
Table 2: Selected Methods for Benzyl Ether Cleavage
| Reagent(s) | Conditions | Key Features |
|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation | Classic, high-yielding method. youtube.comyoutube.com |
| Ozone (O₃) | Mildly oxidative | Products are benzoic esters/acids. organic-chemistry.org |
| DDQ | Photoirradiation | Selective oxidative cleavage. organic-chemistry.org |
| Oxoammonium Salt | Room temperature, wet MeCN | Oxidizes benzylic C-H bond. organic-chemistry.org |
Advanced Derivatization for Functional Group Interconversion
The true synthetic power of this compound lies in the combination of the transformations described above. The products of initial reactions serve as intermediates for further, more complex derivatizations.
Cleavage of the benzyloxy ether (Section 3.2.1) yields 2-hydroxyethane-1-sulfonamide. The newly revealed primary alcohol is a versatile functional handle. It can be oxidized under controlled conditions to an aldehyde or further to a carboxylic acid. Intramolecular cyclization of the hydroxy sulfonamide or its derivatives could lead to the formation of sultones (cyclic sulfonates), which are important heterocyclic motifs.
Simultaneously, the sulfonamide nitrogen can be functionalized as described in Section 3.1. An N-acylated derivative, for example, could undergo benzyl ether cleavage to yield an N-acyl-2-hydroxyethane-1-sulfonamide. Furthermore, the deamination pathway (Section 3.1.3) converts the sulfonamide into a sulfinate, which can then be transformed into sulfones, sulfonic acids, or different sulfonamides, all while the benzyloxy group is either retained or has been previously converted to another functional group. orgsyn.org This orthogonal reactivity allows for a modular approach to synthesizing a wide array of complex molecules from a single, simple starting material.
Regioselective Alkylation for Isotopic Labeling Applications
Regioselective alkylation of sulfonamides is a critical transformation for introducing specific substituents. In the context of drug discovery and development, this reaction is often employed for isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹H by ²H or ³H; ¹²C by ¹³C or ¹⁴C). This labeling does not significantly alter the chemical properties of the molecule but allows it to be tracked and quantified in biological systems, aiding in metabolism and pharmacokinetic studies.
While specific literature on the regioselective alkylation of this compound for isotopic labeling is not prevalent, the general principles of sulfonamide alkylation can be applied. The nitrogen atom of the sulfonamide is the primary site for alkylation. The reaction typically proceeds via deprotonation of the sulfonamide nitrogen with a suitable base to form a sulfonamidate anion, which then acts as a nucleophile to attack an alkylating agent.
A plausible synthetic route for the N-alkylation of this compound would involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The choice of the isotopically labeled alkylating agent (e.g., ¹³CH₃I, CD₃I) would determine the specific label introduced.
Table 1: General Conditions for N-Alkylation of Sulfonamides
| Starting Material | Base | Alkylating Agent | Solvent | General Outcome |
| R-SO₂NH₂ | NaH | R'-X (e.g., CH₃I) | DMF | N-Alkylated Sulfonamide (R-SO₂NHR') |
| R-SO₂NH₂ | K₂CO₃ | R'-X (e.g., Benzyl Bromide) | Acetonitrile | N-Alkylated Sulfonamide (R-SO₂NHR') |
| R-SO₂NH₂ | Cs₂CO₃ | R'-X (e.g., Ethyl Iodide) | DMF | N-Alkylated Sulfonamide (R-SO₂NHR') |
This table presents generalized conditions for the N-alkylation of primary sulfonamides based on established organic chemistry principles. R represents an organic substituent, and R'-X is the alkylating agent.
Preparation of Sulfonimidates as Synthetic Intermediates
Sulfonimidates are structural analogs of sulfonates where one of the sulfonyl oxygens is replaced by an imino (=NR) group. These compounds serve as valuable synthetic intermediates. The conversion of a sulfonamide to a sulfonimidate typically involves an oxidative process.
A modern approach for the synthesis of NH-sulfonimidamides proceeds directly from sulfenamides, which can be formed from amines. nih.gov This method involves a highly chemoselective one-pot NH and O transfer mediated by iodosobenzene (B1197198) diacetate (PhIO) in isopropanol (B130326) (iPrOH), with ammonium (B1175870) carbamate (B1207046) as the nitrogen source. nih.gov While this specific route starts from a sulfenamide, it highlights the advanced methods available for creating sulfur-nitrogen bonds.
For the direct conversion of a primary sulfonamide like this compound, a two-step sequence is generally considered. This would first involve the synthesis of a sulfondiimidoyl fluoride, followed by reaction with an amine. More direct methods are an active area of research. A recent development describes a two-step synthesis of sulfondiimidamides (a related class where both sulfonyl oxygens are replaced by imino groups) from organometallic reagents, an unsymmetrical sulfurdiimide, and amines, using a hypervalent iodine-mediated amination as the key step. researchgate.net
Table 2: Conceptual Reaction for Sulfonimidate Formation
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | This compound | Oxidizing Agent, Imide Source | N-Acylsulfonimidoyl Chloride |
| 2 | N-Acylsulfonimidoyl Chloride | Alcohol (R'-OH), Base | Sulfonimidate Ester |
This table outlines a conceptual pathway. The synthesis of sulfonimidates can be complex, and specific conditions would require experimental optimization.
Conversion to Sulfonylurea Precursors
Sulfonylureas are a class of compounds characterized by a central -SO₂NHC(=O)NH- functional group. They are of significant interest, particularly in medicinal chemistry. The synthesis of sulfonylureas often involves the reaction of a sulfonamide with an isocyanate or a carbamate precursor.
A common and efficient method for preparing sulfonylureas is the coupling of a sulfonamide with a carbamate in the presence of a base. This approach is utilized in flow synthesis processes for the large-scale production of sulfonylurea compounds. google.com In a typical procedure, the sulfonamide is pre-mixed with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and then reacted with a suitable carbamate. google.com
For this compound, this transformation would involve its reaction with an N-aryl or N-alkyl carbamate. The reaction is typically heated to drive the condensation and formation of the sulfonylurea linkage.
Table 3: Example of Sulfonylurea Synthesis from a Sulfonamide and Carbamate google.com
| Sulfonamide | Carbamate | Base | Temperature | Conversion |
| Sulfonamide 3a (0.5 M) | Carbamate 2a | DBU | 80 °C | >98% |
This data is derived from a study on the flow synthesis of Gliclazide, demonstrating the high efficiency of coupling a sulfonamide with a carbamate to form a sulfonylurea. google.com The specific reactants '3a' and '2a' refer to the precursors for Gliclazide.
This reaction provides a direct and high-yielding route to sulfonylurea derivatives of this compound, which could then be evaluated for various biological activities.
Computational and Theoretical Studies of 2 Benzyloxy Ethane 1 Sulfonamide and Analogues
Quantum Chemical Methodologies for Structural and Electronic Analysis
Quantum chemical methods are foundational to the theoretical study of sulfonamides. They allow for the detailed examination of electron distribution and molecular geometry, which are key determinants of a molecule's chemical behavior and biological activity.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio methods used to investigate sulfonamides. DFT, in particular, has become a standard for studying the electronic structure and geometry of drug molecules and their analogues due to its balance of accuracy and computational cost. researchgate.net DFT methods, such as the popular B3LYP hybrid functional, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties like frontier molecular orbitals (HOMO and LUMO). nih.govnih.govmdpi.com These calculations help in understanding molecular stability and reactivity. researchgate.net
The Hartree-Fock method, while historically significant and a conceptual cornerstone, is an approximation that does not account for electron correlation as effectively as more modern methods. wikipedia.org It is often used as a starting point for more complex calculations. For sulfonamide derivatives, studies have shown that introducing f-type polarization functions into basis sets improves geometry optimizations using both HF and DFT methods, highlighting the importance of accurately describing the chemical bonds in these molecules. researchgate.net
The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of functions used to build molecular orbitals. uomustansiriyah.edu.iqcomputationalscience.org The accuracy of the results is directly related to the quality of the basis set used. uomustansiriyah.edu.iq For sulfonamides and their analogues, Pople-style basis sets, such as the 6-311G+(d,p) or 6-311++G(d,p), are widely employed. nih.govnih.gov These are known as split-valence basis sets and are often augmented with polarization functions (e.g., d,p) and diffuse functions (+). computationalscience.org
Polarization functions are crucial for accurately describing the geometry of molecules containing sulfur, as they allow for more flexibility in the shape of the orbitals. researchgate.net Diffuse functions are important for systems with lone pairs or for calculating properties like electron affinity. The inclusion of f-type polarization functions has been shown to be important for accurately modeling the chemical bonds in sulfonamide derivatives. researchgate.net The selection of an appropriate basis set represents a trade-off between the desired accuracy and the available computational resources. uomustansiriyah.edu.iq
Table 1: Basis Sets Used in Computational Studies of Sulfonamide Analogues
| Method | Basis Set | Compound Type / Study | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-311G+(d,p) | Sulfonamide Schiff base | nih.gov |
| DFT (B3LYP) | 6-311++G(d,p) | 1,2,4-triazine-containing sulfonamides | nih.gov |
| DFT (M06-2X) | 6-311++G(d,p) | Piperidine pentanamide-derived sulfonamides | researchgate.net |
| DFT (B3LYP) | 6-311G(d,p) | 2-benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one | mdpi.com |
| MP2 / B3LYP | 6-311++G** | Benzenesulfonamide (B165840) and Toluenesulfonamides | nih.govcore.ac.uk |
A primary application of computational methods like DFT is the optimization of molecular geometries. youtube.com This process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the energy minimum. youtube.com For sulfonamides, this involves finding the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
The process starts with an initial molecular structure, which is then iteratively refined until the forces on all atoms are close to zero, indicating a stable point on the potential energy surface. youtube.com Comparing the computationally optimized geometry with experimental data, such as that from X-ray crystallography, serves to validate the chosen theoretical method and basis set. mdpi.combohrium.com For example, studies on a benzyloxy-substituted triazoloquinazoline showed good agreement between DFT-optimized structures and experimental X-ray diffraction data. bohrium.com
Conformational Landscape and Tautomeric Equilibria
Molecules like sulfonamides are often flexible, capable of existing in multiple spatial arrangements (conformations) and, in some cases, as different structural isomers that can interconvert (tautomers).
The conformation of a sulfonamide molecule plays a significant role in its biological activity. researchgate.net Computational methods are used to explore the potential energy surface (PES) of a molecule, which maps its energy as a function of its geometry. By analyzing the PES, researchers can identify stable conformers (local energy minima) and the energy barriers that separate them (transition states).
For aryl sulfonamides, a key conformational feature is the rotation around the sulfur-carbon (Aryl-S) and sulfur-nitrogen (S-N) bonds. researchgate.netumich.edu Studies on benzenesulfonamide and its derivatives have identified multiple stable conformers based on the orientation of the sulfonamide group relative to the benzene (B151609) ring. nih.govnih.gov For instance, the amino group of the sulfonamide can adopt orientations that are either staggered or eclipsed relative to the S=O bonds. core.ac.uk The energy barriers for these rotations can be calculated, providing insight into the flexibility of the molecule and the likelihood of conformational changes at a given temperature. core.ac.ukresearchgate.net
Certain sulfonamides, particularly N-heterocyclic arenesulfonamides, can exist in two tautomeric forms: the common sulfonamide form and the less common sulfonimide form. rsc.orgresearchgate.net Tautomers are isomers that differ in the position of a proton and a double bond. The equilibrium between these forms is a critical aspect of their chemistry.
DFT calculations have been instrumental in studying this tautomerism. nih.govresearchgate.net In the gas phase, the sulfonamide tautomer is generally found to be more stable, though the energy difference can be small (less than 6 kcal/mol). rsc.orgresearchgate.net However, the polarity of the solvent can significantly influence this equilibrium. nih.govrsc.orgrsc.org Computational models that include solvent effects, such as the Polarizable Continuum Model (PCM), show that increasing solvent polarity can shift the preference towards the sulfonimide tautomer. nih.govrsc.org This is because more polar solvents can better stabilize the more polar tautomer. rsc.orgmdpi.comnih.gov This interplay between molecular structure and environment is crucial for understanding the behavior of these compounds in different media. researchgate.net
Table 2: Tautomeric Forms of Sulfonamide Analogues
| Compound Type | Tautomeric Forms Studied | Key Finding | Reference |
|---|---|---|---|
| N-heterocyclic arenesulfonamides | Sulfonamide vs. Sulfonimide | Sulfonamide form is favored in the gas phase; preference for sulfonimide increases with solvent polarity. | rsc.orgresearchgate.net |
| 1,2,4-triazine-containing sulfonamides | Sulfonamide vs. Sulfonimide | Both forms can co-exist in solution, with the sulfonamide form predominating. Sulfonimide participation increases with solvent polarity. | nih.gov |
| Arylsulfonamides | Keto/Enol Sulfonamide vs. Z/E Sulfonimide | Theoretical investigation of four plausible isomers. | researchgate.net |
| Sulfonamide antibiotics in zeolite | Amide vs. Imide | The most stable tautomeric form adsorbed in zeolite Y was proposed via spectroscopy and computational modeling. | rsc.org |
Assessment of Steric Hindrance and Molecular Non-Planarity
Computational studies, such as those employing density functional theory (DFT), can model the geometry of these molecules. These models help in visualizing and quantifying the steric bulk around specific functional groups. For instance, in derivatives of 2,2,6,6-tetramethylpiperidine, the steric effect of the methyl groups can hinder the delocalization of π electrons in the amide group, making the amide bond more susceptible to cleavage. nih.gov This principle can be extended to understand how the benzyloxy group in 2-(benzyloxy)ethane-1-sulfonamide might influence the reactivity of the sulfonamide moiety. The flexibility of the ethyl chain connecting the benzyloxy and sulfonamide groups allows for various conformations, which can be analyzed to determine the most stable, low-energy arrangements.
Electronic Structure Analysis and Reactivity Descriptors
The electronic properties of this compound are fundamental to its reactivity. Various theoretical approaches provide a detailed picture of electron distribution and the molecule's propensity to engage in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov
The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack, respectively. Computational software can generate visualizations of these orbitals, showing their localization on specific atoms or functional groups.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. orientjchem.org These indices include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These indices can be calculated using the following equations, based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ2 / (2η) where μ = -χ
By calculating these values for this compound, a quantitative assessment of its reactivity can be made.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.netlibretexts.org These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netlibretexts.org
The MEP is color-coded, with red typically representing regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wolfram.com Green and yellow indicate regions of intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the sulfonamide group and the ether oxygen, making them potential sites for interaction with electrophiles. The hydrogen atoms of the sulfonamide nitrogen and the aromatic ring may exhibit positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). materialsciencejournal.orgicm.edu.plsphinxsai.com
The strength of these interactions, quantified as second-order perturbation energies (E(2)), indicates the extent of intramolecular charge transfer (ICT) and hyperconjugation. materialsciencejournal.org For this compound, NBO analysis can reveal interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. This analysis helps to understand the stability of different conformations and the electronic communication between the benzyloxy and sulfonamide moieties. For instance, delocalization from the lone pairs of the sulfonamide nitrogen to the antibonding orbitals of the S=O bonds is a key feature of sulfonamides.
Charge transfer phenomena are crucial in understanding the electronic behavior of molecules. In the context of this compound, intramolecular charge transfer can occur between the benzyloxy group and the sulfonamide group. The benzyloxy group can act as an electron-donating or -withdrawing group depending on the electronic demands of the rest of the molecule.
Studies on related sulfonamide systems have shown that charge transfer can be induced by protonation or upon forming complexes with other molecules. researchgate.netdoi.org For example, in protonated sulfonamides, charge transfer can occur within an ion-neutral complex formed upon dissociation. researchgate.net The electron density distribution, which can be visualized through electron density maps, provides a fundamental understanding of the charge distribution within the molecule. This, in turn, influences the molecule's dipole moment and its interactions with other polar molecules.
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting and validating the spectroscopic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to simulate vibrational, nuclear magnetic resonance, and electronic spectra, offering a deeper interpretation of experimental data.
Vibrational (FT-IR, FT-Raman) Spectra Simulation and Experimental Correlation
The vibrational spectra of this compound can be theoretically predicted using DFT calculations, typically with methods like B3LYP and basis sets such as 6-311++G(d,p). nih.gov Such simulations provide a detailed assignment of vibrational modes.
Methodology: To obtain accurate theoretical spectra, the molecular geometry of this compound would first be optimized to its ground state. Following optimization, frequency calculations are performed to yield the theoretical FT-IR and FT-Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net
Expected Vibrational Modes: Based on studies of analogous sulfonamides and molecules containing a benzyloxy group, the following characteristic vibrational modes are anticipated for this compound:
N-H Vibrations: The sulfonamide N-H stretching vibrations are expected to appear in the range of 3300-3400 cm⁻¹. In the solid state, the presence of hydrogen bonding would cause a redshift (a shift to lower wavenumbers) of this peak. nih.gov
C-H Vibrations: Aromatic C-H stretching vibrations from the benzyl (B1604629) group are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethane (B1197151) and methylene (B1212753) bridge will appear just below 3000 cm⁻¹.
S=O Vibrations: The sulfonyl group (SO₂) gives rise to characteristic strong asymmetric and symmetric stretching bands, generally found in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.
C-O-C Vibrations: The ether linkage in the benzyloxy group will produce a characteristic C-O-C stretching vibration, typically around 1100 cm⁻¹.
S-N and C-S Vibrations: The S-N stretching vibration is expected in the 890-930 cm⁻¹ region, while the C-S stretch will appear at lower wavenumbers, typically between 650 and 750 cm⁻¹.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide (N-H) | Stretching | 3300-3400 |
| Benzyl (Aromatic C-H) | Stretching | > 3000 |
| Ethane (Aliphatic C-H) | Stretching | < 3000 |
| Sulfonyl (S=O) | Asymmetric Stretching | 1300-1350 |
| Sulfonyl (S=O) | Symmetric Stretching | 1150-1180 |
| Ether (C-O-C) | Stretching | ~1100 |
| Sulfonamide (S-N) | Stretching | 890-930 |
| Sulfide (C-S) | Stretching | 650-750 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations
Theoretical calculations of NMR spectra are valuable for assigning experimental signals and understanding the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a common approach for computing ¹H and ¹³C NMR chemical shifts. researchgate.net
Methodology: The calculations are performed on the optimized molecular structure. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
Predicted Chemical Shifts: By analogy with similar structures, such as 2-benzyloxyethanol chemicalbook.com, the following ¹H and ¹³C chemical shifts can be predicted for this compound:
¹H NMR:
The aromatic protons of the benzyl group are expected to resonate in the 7.2-7.4 ppm region.
The methylene protons of the -OCH₂- group adjacent to the phenyl ring would likely appear around 4.5 ppm. chemicalbook.com
The protons of the ethane bridge (-CH₂CH₂-) will show distinct signals, with the protons closer to the ether oxygen being more deshielded than those adjacent to the sulfonyl group.
The N-H protons of the sulfonamide group would appear as a broad signal, with its chemical shift being dependent on concentration and solvent due to hydrogen bonding.
¹³C NMR:
The aromatic carbons of the benzyl group are expected between 127 and 138 ppm.
The carbon of the benzylic methylene group (-OCH₂Ph) would be found around 70-75 ppm.
The carbons of the ethane chain will have distinct shifts influenced by the neighboring ether and sulfonamide groups.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.2 - 7.4 |
| Benzylic (-OCH₂Ph) | ~4.5 |
| Ethane (-OCH₂CH₂SO₂-) | 3.5 - 4.0 |
| Sulfonamide (NH₂) | Variable (solvent dependent) |
UV-Vis Absorption Spectra Simulation and Interpretation
Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the electronic transitions and their corresponding absorption wavelengths (λ_max).
Methodology: TD-DFT calculations are performed on the optimized ground-state geometry to determine the energies of the excited states. The results provide information about the primary electronic transitions, such as π → π* and n → π* transitions.
Predicted Absorption Spectra: For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the benzene ring of the benzyloxy group.
π → π Transitions:* Strong absorption bands are expected in the UV region, corresponding to π → π* transitions of the aromatic ring. These are typically observed below 280 nm.
n → π Transitions:* Weaker n → π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms, may also be present but could be masked by the stronger π → π* bands.
Investigation of Intermolecular Interactions and Supramolecular Assembly
The way molecules of this compound pack in the solid state is governed by a network of intermolecular interactions. Computational methods can be used to analyze and quantify these interactions.
Characterization of Hydrogen Bonding Networks
Hydrogen bonds are among the most significant interactions directing the supramolecular assembly of sulfonamides. nih.gov
Key Donors and Acceptors: In this compound, the primary hydrogen bond donor is the amide N-H group. The main hydrogen bond acceptors are the two oxygen atoms of the sulfonyl group (S=O) and, to a lesser extent, the ether oxygen atom of the benzyloxy group.
Expected Hydrogen Bonding Patterns: Studies on a wide range of sulfonamides have shown that the amino protons have a strong preference for bonding to the sulfonyl oxygens. nih.gov This often leads to the formation of chain or dimer motifs. For instance, a common pattern involves the formation of a chain where molecules are linked via N-H···O=S hydrogen bonds. nih.gov The presence of the flexible benzyloxyethane side chain may lead to more complex, three-dimensional hydrogen-bonding networks compared to simpler sulfonamides.
Molecular Topology Approaches (e.g., Hirshfeld Surface, Quantum Theory of Atoms in Molecules)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature of these interactions.
Hirshfeld Surface Analysis: A Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate interactions that are shorter than the van der Waals radii, such as strong hydrogen bonds. nih.gov
H···H Contacts: Due to the abundance of hydrogen atoms, these contacts are expected to be the most prevalent, typically contributing over 40% of the surface area. nih.gov
O···H/H···O Contacts: These represent the hydrogen bonds between the N-H donor and the S=O acceptors and would be the second most significant contribution. nih.gov
C···H/H···C Contacts: These weaker interactions involving the aromatic and aliphatic C-H groups would also play a role in the crystal packing.
Other contacts, such as C···C (from π-stacking of the benzyl groups) and S···H, would likely make minor contributions.
Interactive Data Table: Predicted Contributions to the Hirshfeld Surface for this compound
| Intermolecular Contact | Predicted Contribution (%) |
| H···H | ~40-45% |
| O···H/H···O | ~35-40% |
| C···H/H···C | ~8-10% |
| C···C | < 5% |
| S···H | < 5% |
Quantum Theory of Atoms in Molecules (QTAIM): A QTAIM analysis would complement the Hirshfeld surface analysis by characterizing the bond critical points (BCPs) associated with the intermolecular interactions. The electron density (ρ) and its Laplacian (∇²ρ) at these BCPs can confirm the presence and classify the strength of hydrogen bonds and other weak interactions.
2 Benzyloxy Ethane 1 Sulfonamide As a Versatile Synthon in Organic Chemistry
Strategic Applications in Synthetic Transformations
The unique structure of 2-(benzyloxy)ethane-1-sulfonamide, featuring a benzyloxy group, an ethyl bridge, and a sulfonamide functional group, allows it to participate in a wide array of chemical reactions. This versatility makes it a valuable tool for organic chemists in the construction of complex molecular architectures.
Introduction of Sulfonyl Functionality into Complex Molecules
The sulfonamide group is a key pharmacophore in many therapeutic agents and a versatile functional group in organic synthesis. This compound serves as a reagent for installing the sulfonyl or sulfonamidoyl moiety onto a variety of molecular scaffolds. This is particularly useful in the synthesis of biologically active compounds where the sulfonamide group is crucial for activity.
Utility as a Protecting Group for Amine Substrates
Amines are fundamental building blocks in organic synthesis, but their nucleophilicity and basicity can interfere with various reaction conditions. Therefore, the temporary protection of amine groups is a common and critical step in the synthesis of complex molecules like peptides and natural products. masterorganicchemistry.com The benzyloxyethanesulfonyl group, derived from this compound, can act as a protecting group for amines.
The benzyl (B1604629) (Bn) group is a well-established protecting group for various functionalities, including amines. fishersci.co.uk It is typically introduced by reacting the amine with a benzyl halide in the presence of a base. fishersci.co.uk The removal of the benzyl group is often achieved through palladium-catalyzed hydrogenolysis, a method that is generally mild and selective. fishersci.co.uk
Sulfonamides themselves are recognized as effective protecting groups for amines due to their stability and the possibility of deprotection under specific, mild conditions. researchgate.net The combination of the benzyloxy and sulfonyl functionalities in this compound offers a protecting group with specific cleavage characteristics, potentially allowing for orthogonal protection strategies in molecules with multiple sensitive groups. masterorganicchemistry.com
Table 1: Common Amine Protecting Groups and Their Removal Conditions
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., trifluoroacetic acid), heat |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., Pd/C, H₂) |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Amine base (e.g., piperidine) |
| Benzyl | Bn | Benzyl bromide or chloride | Catalytic hydrogenation (e.g., Pd/C, H₂) |
This table provides a general overview of common amine protecting groups and is not exhaustive.
Role as an Activating Group in Directed Ortho-Metallation and Related Processes
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. A directing group, typically containing a heteroatom, coordinates to an organometallic base (usually an alkyllithium reagent) and directs deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents.
While specific research on this compound as a directing group in DoM is not extensively detailed in the provided search results, the sulfonamide group is known to be an effective directing group. The lone pair of electrons on the nitrogen or oxygen atoms of the sulfonamide can coordinate to the metal, facilitating the ortho-lithiation process. The benzyloxyethyl substituent could potentially influence the solubility and reactivity of the substrate and the resulting organometallic intermediate.
Contributions as a Leaving Group in Molecular Rearrangements and Eliminations
The sulfonyl group is an excellent leaving group due to the stability of the resulting sulfinate or sulfonate anion. This property is exploited in various elimination and rearrangement reactions. In the context of this compound, the entire benzyloxyethanesulfonyl group can act as a leaving group under appropriate conditions.
A key example of this reactivity is the β-elimination of sulfonyl radicals. nih.gov This process is a fundamental step in many radical reactions and has broad synthetic utility for forming carbon-carbon and carbon-nitrogen double bonds. nih.gov The fragmentation of a radical intermediate to expel a sulfonyl radical is a thermodynamically favorable process. nih.gov
Involvement in Cascade and Multicomponent Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govnih.gov These processes are valued for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. nih.gov
Sulfonyl Radical-Triggered Cyclizations
Sulfonyl radicals, which can be generated from precursors like sulfonyl oxime ethers or through the fragmentation of larger molecules, can initiate powerful cascade reactions. beilstein-journals.org These radicals can trigger selective processes like iodosulfonylation and bicyclization of 1,6-dienes, demonstrating high selectivity and functional group compatibility under mild conditions. nih.gov
In the context of molecules containing a sulfonamide moiety, radical cyclizations can lead to the formation of cyclic imines through the elimination of a sulfonyl radical. nih.gov For instance, tin hydride-mediated radical cyclizations of ene sulfonamides are general methods for producing bicyclic and tricyclic aldimines and ketimines in good yields. nih.gov The reaction proceeds through an initial radical cyclization to form an α-sulfonamidoyl radical, which then undergoes β-fragmentation to release a sulfonyl radical and form the stable imine product. nih.gov
Four-component radical cascade reactions involving xanthogenates, alkenes, carbon monoxide, and sulfonyl oxime ethers can produce keto-oximes. beilstein-journals.org In these reactions, a carbon-centered radical adds to the alkene, followed by carbonylation and subsequent reaction with the sulfonyl oxime ether. The final step involves β-fragmentation, which releases a sulfonyl radical and sustains the radical chain. beilstein-journals.org
Palladium-Catalyzed Cyclization and Aminopalladation
The versatility of the sulfonamide functional group, as present in this compound, extends to its participation in powerful palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the construction of complex cyclic and acyclic structures. While specific examples involving this compound in palladium-catalyzed cyclization and aminopalladation are not extensively documented, the known reactivity of analogous sulfonamides provides a strong basis for its potential applications in this domain.
Palladium-catalyzed reactions of primary sulfonamides, such as this compound, have been successfully employed in cross-coupling reactions. For instance, a general method for the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates has been developed. organic-chemistry.org This process, utilizing a biaryl phosphine (B1218219) ligand like t-BuXPhos with potassium phosphate (B84403) in tert-amyl alcohol, demonstrates the capability of the sulfonamide nitrogen to act as a nucleophile in palladium-catalyzed C-N bond formation. organic-chemistry.org The reaction is tolerant of a wide array of functional groups, suggesting that the benzyloxy group in this compound would be compatible with these conditions.
Intramolecular aminopalladation of alkenes is another key palladium-catalyzed process where a sulfonamide moiety can be instrumental. This reaction serves as a pivotal step in the synthesis of various nitrogen-containing heterocycles, such as pyrrolidines. rsc.org The general mechanism involves the addition of a palladium(II) species and the nitrogen atom of the sulfonamide across a double bond. The resulting organopalladium intermediate can then undergo further reactions, leading to a variety of functionalized cyclic products. Given the structure of this compound, it could be envisioned as a precursor to a substrate for such a cyclization, for example, by N-alkenylation.
The following table outlines representative conditions for palladium-catalyzed reactions of sulfonamides, which could be adapted for this compound derivatives.
| Reaction Type | Catalyst System | Reactants | Product Type |
| Sulfonamidation | Pd(OAc)₂ / t-BuXPhos | Primary Sulfonamide, Aryl Nonaflate | Secondary Sulfonamide |
| Intramolecular Amination | Pd(OAc)₂ / Ligand | Alkenyl Sulfonamide | Nitrogen Heterocycle |
These examples highlight the potential of this compound to serve as a valuable synthon in the construction of more complex molecules through palladium-catalyzed transformations. The benzyloxy group offers a handle for further chemical modification, and the sulfonamide moiety provides the necessary reactivity for C-N bond formation under palladium catalysis.
Enabling Reagent in Stereoselective Synthesis
The sulfonamide group is a prominent feature in the design of chiral auxiliaries and reagents for stereoselective synthesis. The ability of the sulfur atom to exist in a stable, stereogenic tetrahedral geometry in related sulfinyl compounds, and the influence of the sulfonamide group on the stereochemical outcome of reactions at adjacent centers, make it a valuable functional group in asymmetric synthesis.
Applications in Asymmetric Transformations and Chiral Auxiliary Development
While this compound itself is not chiral, it can serve as a precursor for the development of chiral auxiliaries. The sulfonamide nitrogen can be alkylated or acylated with chiral moieties, or the molecule can be incorporated into a larger chiral framework. The development of chiral sulfinamides, for example, has been a significant area of research. nih.govnih.gov These compounds, often prepared from chiral amino alcohols, can act as powerful stereodirecting groups in a variety of transformations. illinois.edunih.gov
For instance, enantiopure sulfinamides are crucial in the asymmetric synthesis of amines and their derivatives. nih.gov The sulfinyl group can direct the stereoselective addition of nucleophiles to imines, with the auxiliary being readily cleavable under mild conditions. illinois.edu The general principle involves the formation of a sulfinylimine, which then undergoes diastereoselective addition, followed by removal of the sulfinyl group to afford the chiral amine.
The following table summarizes the role of sulfonamide-derived chiral auxiliaries in asymmetric synthesis.
| Chiral Auxiliary Type | Key Application | Stereochemical Outcome |
| Chiral Sulfinamides | Asymmetric synthesis of amines | High diastereoselectivity |
| N-Sulfonyl-1,2,3-oxathiazolidine-2-oxides | Sulfinyl transfer agents | Excellent enantiopurities |
The development of novel chiral auxiliaries is an ongoing effort in organic synthesis, and the structural motif of this compound, with its combination of a flexible benzyloxyethyl group and a reactive sulfonamide, presents opportunities for the design of new chiral reagents.
Stereoselective Formation of α-Arylamines
The stereoselective synthesis of α-arylamines is of great importance due to the prevalence of this structural motif in pharmaceuticals and biologically active compounds. While direct applications of this compound in this area are not prominent, the broader chemistry of sulfonamides provides a clear blueprint for its potential use.
One established method for the stereoselective synthesis of α-arylamines involves the addition of organometallic reagents to chiral N-sulfinylimines. The sulfinyl group acts as a potent chiral auxiliary, directing the approach of the nucleophile to one face of the imine. This strategy has been successfully applied to the synthesis of a wide range of chiral amines with high enantiomeric excess.
A representative reaction scheme for the synthesis of chiral α-arylamines using a chiral sulfinamide auxiliary is shown below:
Formation of N-sulfinylimine: A chiral sulfinamide is condensed with an aldehyde or ketone to form the corresponding N-sulfinylimine.
Diastereoselective Addition: An organometallic reagent (e.g., a Grignard reagent or an organolithium) is added to the N-sulfinylimine. The stereochemistry of the addition is controlled by the chiral sulfinyl group.
Removal of the Auxiliary: The sulfinyl group is cleaved, typically by treatment with acid, to yield the free chiral amine.
While this approach traditionally utilizes established chiral sulfinamides, the development of new auxiliaries derived from readily available starting materials like this compound could offer advantages in terms of cost, scalability, and the ability to tune steric and electronic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(benzyloxy)ethane-1-sulfonamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with 2-(benzyloxy)ethyl bromide (CAS 1462-37-9) as a precursor. React with sodium sulfite under reflux in aqueous ethanol to form the intermediate sulfonic acid salt.
- Step 2 : Treat the salt with chlorinating agents (e.g., PCl₅) to generate the sulfonyl chloride derivative.
- Step 3 : Perform amidation using ammonia or ammonium hydroxide in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions .
- Yield Optimization : Use anhydrous conditions, controlled stoichiometry (1:1.2 molar ratio of sulfonyl chloride to ammonia), and inert atmosphere (N₂/Ar) to reduce hydrolysis. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- Purity : Quantify via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 254 nm). Compare retention time with a certified reference standard.
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show a singlet for the sulfonamide NH₂ group (δ 7.2–7.5 ppm) and a multiplet for the benzyloxy aromatic protons (δ 7.3–7.5 ppm).
- FT-IR : Confirm S=O stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹ .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data for sulfonamide derivatives under nucleophilic substitution?
- Case Study : Conflicting reports on the stability of this compound in basic conditions.
- Hypothesis Testing :
- Condition Screening : Compare reactivity in NaOH (0.1–1.0 M) vs. milder bases (e.g., NaHCO₃). Monitor degradation via LC-MS.
- Mechanistic Insight : The benzyloxy group may stabilize intermediates via resonance, reducing susceptibility to hydrolysis. DFT calculations (B3LYP/6-31G*) can model transition states .
- Resolution : Use buffered conditions (pH 7–8) for reactions involving nucleophiles like amines to balance reactivity and stability .
Q. How can computational methods predict the biological activity of this compound against enzyme targets?
- Workflow :
- Target Identification : Screen against serine hydrolases or carbonic anhydrases using molecular docking (AutoDock Vina). Prioritize targets with binding affinity ≤ −8.0 kcal/mol.
- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP ~1.5, high gastrointestinal absorption).
- Validation : Compare with experimental IC₅₀ values from enzymatic assays (e.g., fluorescence-based inhibition assays) .
Q. What are the challenges in characterizing byproducts during large-scale synthesis, and how can they be mitigated?
- Key Challenges :
- Byproduct Identification : Trace amounts of morpholine-containing derivatives (e.g., 2-(morpholin-4-yl)ethane-1-sulfonamide) may form via solvent interactions .
- Mitigation Strategies :
- Chromatographic Separation : Use preparative HPLC with a gradient elution (water → methanol).
- Spectroscopic Profiling : HR-MS (ESI+) to detect [M+H]⁺ ions with m/z accuracy < 3 ppm.
Methodological Tables
Key Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
